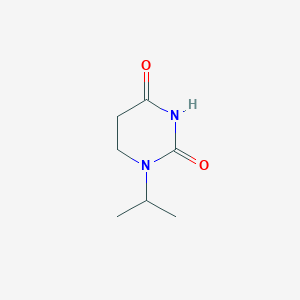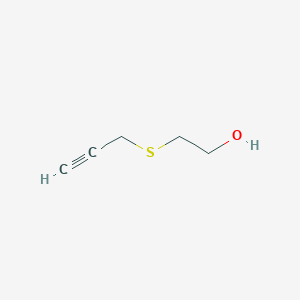
Diméthyldithiocarbamate d'allyle
Vue d'ensemble
Description
Allyl dimethyldithiocarbamate (ADTC) is a thiol-containing organic compound that is used in a wide range of scientific research applications. It is a colorless, crystalline solid that is soluble in both organic and aqueous solvents. ADTC has been used extensively in the biochemical and physiological study of enzymes, proteins, and other biomolecules.
Applications De Recherche Scientifique
Complexation Métallique
Diméthyldithiocarbamate d'allyle: présente une forte capacité à former des complexes stables avec les métaux de transition en raison de ses propriétés de coordination exceptionnelles. Ces complexes métalliques jouent un rôle crucial dans divers domaines, notamment la catalyse, la science des matériaux et la recherche biomédicale. La capacité chélatante des dithiocarbamates comme le this compound est utilisée pour synthétiser d'autres composés et matériaux aux propriétés uniques .
Recherche Anticancéreuse
La recherche a exploré l'utilisation de composés dithiocarbamates dans le traitement du cancer. Le this compound peut être impliqué dans la synthèse de composés ayant des propriétés anticancéreuses potentielles, agissant comme des inhibiteurs enzymatiques ou interagissant avec le métabolisme des cellules cancéreuses .
Applications Antimicrobiennes
Les propriétés antimicrobiennes des dithiocarbamates sont bien documentées. Le this compound pourrait être utilisé pour développer de nouveaux agents antimicrobiens qui ciblent une variété d'agents pathogènes, contribuant à la lutte contre les bactéries résistantes aux antibiotiques .
Imagerie Médicale
Les dérivés dithiocarbamates sont parfois utilisés dans les techniques d'imagerie médicale. La capacité du this compound à former des complexes avec les métaux peut être exploitée pour créer des agents de contraste pour les modalités d'imagerie telles que l'IRM, aidant au diagnostic des maladies .
Utilisations Industrielles
Dans le secteur industriel, les dithiocarbamates servent d'accélérateurs de vulcanisation, de collecteurs de flottation à l'écume et d'agents antifouling. Le this compound pourrait être utilisé dans la production de caoutchouc, dans l'industrie minière pour séparer les minéraux et dans les applications marines pour empêcher la croissance d'organismes sur les coques des navires .
Applications Agricoles
L'industrie agricole tire profit de l'utilisation des dithiocarbamates de diverses manières. Ils sont employés comme fongicides et pesticides, aidant à protéger les cultures des ravageurs et des maladies. Le this compound pourrait être impliqué dans la synthèse de ces produits chimiques agricoles .
Additifs pour Lubrifiants et Revêtements
Les dérivés de ce composé sont également utilisés comme additifs dans les lubrifiants pour améliorer les performances et la longévité. De plus, ils sont utilisés dans les revêtements pour fournir une protection contre la corrosion et l'usure .
Remédiation Environnementale
Les composés dithiocarbamates jouent un rôle dans la remédiation environnementale, en particulier dans l'élimination des métaux lourds des sites contaminés. Le this compound pourrait être utilisé pour synthétiser des agents capables de chelater et d'extraire les métaux toxiques des sols et des cours d'eau .
Safety and Hazards
Allyl dimethyldithiocarbamate is a combustible liquid that causes skin irritation and serious eye irritation . It should be kept away from flames and hot surfaces . After handling, hands and face should be washed thoroughly . If it comes into contact with the skin or eyes, it should be washed off with plenty of soap and water . If irritation persists, medical advice should be sought .
Propriétés
IUPAC Name |
prop-2-enyl N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS2/c1-4-5-9-6(8)7(2)3/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMLVJCASVPGIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292836 | |
| Record name | Allyl dimethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20821-66-3 | |
| Record name | 20821-66-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyl dimethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyldithiocarbamic Acid Allyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1266797.png)






![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)



